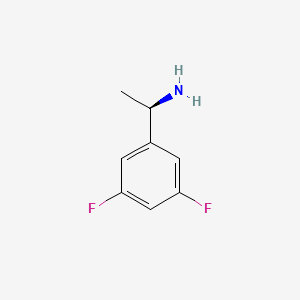

(R)-1-(3,5-Difluorophenyl)ethanamine

Übersicht

Beschreibung

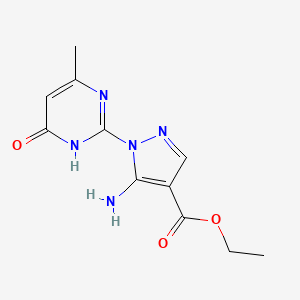

-(R)-1-(3,5-Difluorophenyl)ethanamine, also known as 3,5-difluoro-N-ethylphenethylamine, is a chiral, aromatic amine that is commonly used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile building block in organic synthesis and has been widely used as a precursor in the synthesis of a wide range of compounds. This compound has been studied extensively for its potential applications in medicinal chemistry, and its mechanism of action has been elucidated.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biocatalysis

- Efficient Synthesis in Painkiller Production : (R)-1-(3,5-Difluorophenyl)ethanamine has been utilized in the efficient synthesis of key chiral intermediates for selective tetrodotoxin-sensitive blockers in painkillers. A bienzyme cascade system, involving R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), demonstrated high efficiency and enantiomeric excess in product performance (Lu et al., 2022).

Catalysis and Organic Synthesis

- Practical Enzymatic Process Development : The compound has been implicated in the synthesis of important chiral intermediates for medications such as Ticagrelor, used in treating acute coronary syndromes. An enzymatic process utilizing ketoreductase (KRED) was optimized for high conversion rates and enantiomeric excess, simplifying the original synthesis process (Guo et al., 2017).

Synthesis of Key Intermediates

- Synthesis for Cinacalcet : This compound is a key intermediate in the synthesis of cinacalcet hydrochloride. An efficient synthesis and practical resolution to optically pure variants have been described, showcasing its significance in pharmaceutical production (Mathad et al., 2011).

Bioconjugation and Bioimaging

- Fluorescent Bioconjugate Synthesis : A rhenium tricarbonyl complex of this compound was synthesized and characterized, demonstrating strong UV absorbance and distinct emission bands. This compound was successfully conjugated to peptide nucleic acids (PNA), showing potential in bioimaging and cellular applications while being non-toxic in living cells (Gasser et al., 2012).

Antimicrobial and Antifungal Activity

- Synthesis of Substituted Amides for Antimicrobial Activity : The compound was used in synthesizing novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These synthesized compounds exhibited comparable or slightly better antibacterial and antifungal activity than some medicinal standards (Pejchal et al., 2015).

Nuclear Medicine and Radiopharmaceuticals

- Development for Radiotherapy of Tumors : Rhenium analogues of this compound have been developed for potential radiotherapy of multidrug-resistant tumors. These compounds are of interest for imaging and treatment due to their stable and water-soluble nature (Baumeister et al., 2018).

Eigenschaften

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXPIMMHGCRJD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654158 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771465-40-8 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)

![(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone](/img/structure/B1436562.png)

![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)

![6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436567.png)

![6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one](/img/structure/B1436571.png)

![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)